Tetrabromofuran
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Overview
Description
Tetrabromofuran is a brominated derivative of furan, a heterocyclic organic compound It is characterized by the presence of four bromine atoms attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabromofuran can be synthesized through several methods. One common approach involves the bromination of furan using bromine or other brominating agents. The reaction typically occurs under controlled conditions to ensure the selective addition of bromine atoms to the furan ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, solvent, and concentration of brominating agents, are carefully optimized to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Tetrabromofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrabromobut-2-en-4-olide.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form tetraarylfurans.
Sonogashira Reactions: This compound can undergo Sonogashira reactions to form tetraalkynylfurans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often used in Suzuki-Miyaura cross-coupling reactions.
Sonogashira Reactions: These reactions typically involve palladium catalysts and copper co-catalysts.
Major Products
Oxidation: Tetrabromobut-2-en-4-olide.
Substitution: Tetraarylfurans.
Sonogashira Reactions: Tetraalkynylfurans.
Scientific Research Applications
Tetrabromofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the development of advanced materials, such as organic electronic materials.
Mechanism of Action
The mechanism of action of tetrabromofuran involves its reactivity with various chemical reagents. For example, in oxidation reactions, it undergoes a transformation involving free radicals . In substitution reactions, it participates in palladium-catalyzed cross-coupling reactions, where the bromine atoms are replaced by other substituents . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tetrabromothiophene: A brominated derivative of thiophene.
Tetrabromopyrrole: A brominated derivative of pyrrole.
Tetrabromobenzene: A brominated derivative of benzene.
Uniqueness
Tetrabromofuran is unique due to its furan ring structure, which imparts different reactivity and properties compared to other brominated compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
32460-09-6 |
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Molecular Formula |
C4Br4O |
Molecular Weight |
383.66 g/mol |
IUPAC Name |
2,3,4,5-tetrabromofuran |
InChI |
InChI=1S/C4Br4O/c5-1-2(6)4(8)9-3(1)7 |
InChI Key |
XGDYPFWOXKWXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(=C1Br)Br)Br)Br |
Origin of Product |
United States |
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